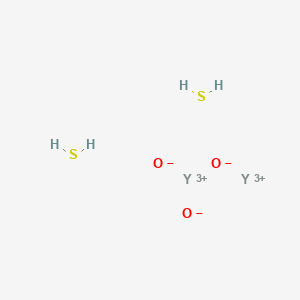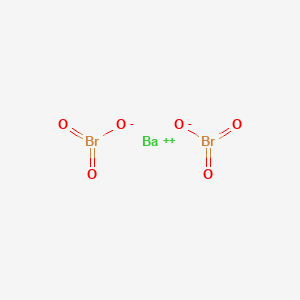
五ホウ化タンタル
説明
Tantalum phosphide is a compound composed of tantalum and phosphorus. It is known for its unique properties, including its role as a Weyl semimetal, which hosts exotic Weyl fermion quasiparticles and Fermi arcs
科学的研究の応用
Tantalum phosphide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Biology: Research is ongoing to explore its potential use in biological applications, such as biosensors and bioimaging.
Medicine: Tantalum phosphide is being investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
準備方法
Synthetic Routes and Reaction Conditions: Tantalum phosphide can be synthesized through several methods. One common approach involves the reduction of tantalum compounds with phosphorus sources. For instance, the reduction of tantalum pentachloride with red phosphorus at high temperatures can yield tantalum phosphide . Another method involves the direct reaction of tantalum and phosphorus at elevated temperatures in a vacuum or inert atmosphere .
Industrial Production Methods: Industrial production of tantalum phosphide typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired phase and to prevent contamination. The use of high-purity starting materials is crucial to achieve high-quality tantalum phosphide.
化学反応の分析
Types of Reactions: Tantalum phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tantalum phosphide can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of tantalum oxides and phosphorus oxides.
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert tantalum phosphide to lower oxidation state compounds.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of tantalum halides and phosphides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce tantalum pentoxide and phosphorus pentoxide, while reduction can yield tantalum metal and phosphorus.
作用機序
The mechanism by which tantalum phosphide exerts its effects is primarily related to its electronic structure. As a Weyl semimetal, it possesses spin-polarized band-crossings called Weyl nodes, which are connected by topological surface arcs . These unique electronic properties enable tantalum phosphide to exhibit exotic phenomena such as the chiral anomaly and high carrier mobility. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to be related to the interaction of Weyl fermions with the material’s lattice structure.
類似化合物との比較
Tantalum phosphide can be compared with other transition metal phosphides, such as niobium phosphide and vanadium phosphide .
Niobium Phosphide: Similar to tantalum phosphide, niobium phosphide is also a Weyl semimetal and exhibits similar electronic properties. the structural arrangement and stacking sequence of niobium phosphide differ from those of tantalum phosphide, leading to variations in their physical and chemical properties.
Vanadium Phosphide: Vanadium phosphide has a different crystal structure and electronic properties compared to tantalum phosphide. It is often used as a catalyst in different chemical reactions and has distinct applications in materials science.
Tantalum phosphide’s uniqueness lies in its combination of high thermal stability, unique electronic properties, and potential for various advanced applications, making it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
phosphanylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOAQYMBESBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.9216 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-63-7 | |
| Record name | Tantalum phosphide (TaP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


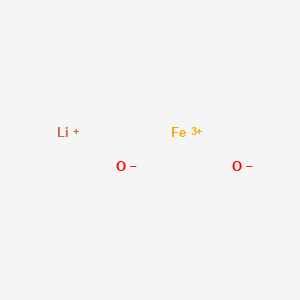
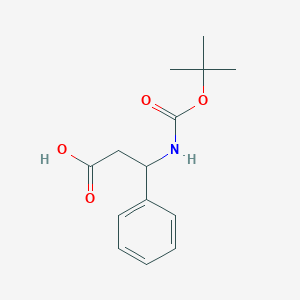

![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
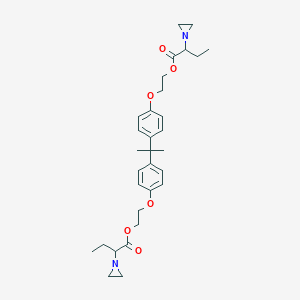

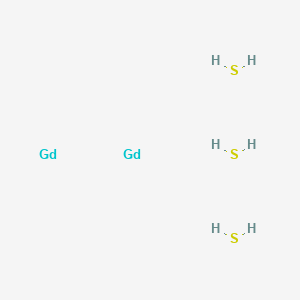
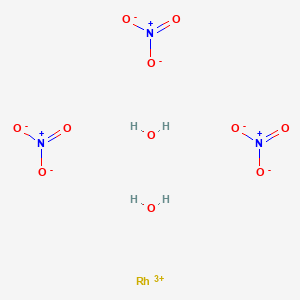
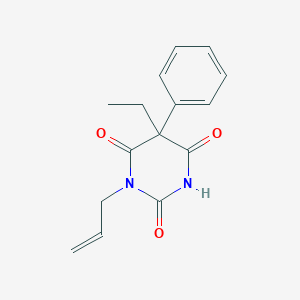
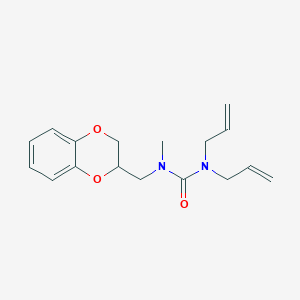
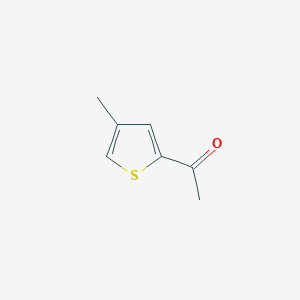
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
